1,3-Dimethyl-5-(2-methylphenoxy)benzene
Overview
Description
1,3-Dimethyl-5-(2-methylphenoxy)benzene is a useful research compound. Its molecular formula is C15H16O and its molecular weight is 212.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemistry of Novolac Resins
Zhang and Solomon (1998) investigated reactions between benzoxazine intermediates and phenols, modeling the curing of novolac resins with hexamethylenetetramine. This study highlights the potential application of derivatives of 1,3-Dimethyl-5-(2-methylphenoxy)benzene in polymer chemistry, particularly in forming methylene linkages between phenolic rings, which are crucial in the synthesis of novolac resins (Zhang & Solomon, 1998).
Photoremovable Protecting Group in Synthesis
Zabadal et al. (2001) explored the use of 2,5-dimethylphenacyl esters as photoremovable protecting groups for carboxylic acids. This research indicates the role of related chemical structures in the field of organic synthesis, where protecting groups play a crucial role in complex chemical reactions (Zabadal, Pelliccioli, Klán, & Wirz, 2001).
Synthesis and Crystal Structure
Tang, Kuan-Zhen, and Yu (2008) synthesized and determined the crystal structure of a compound closely related to this compound. This work contributes to understanding the molecular and crystal structure of such compounds, which is vital for applications in material science and engineering (Tang, Kuan-Zhen, & Yu, 2008).
Structure, Spectroscopy, and Theory Calculations
Li, Geng, He, and Cui (2013) conducted a study on a molecule structurally similar to this compound, focusing on UV-Vis spectroscopy, infrared spectroscopy, and X-ray diffraction. Their research provides insights into the spectroscopic properties and theoretical calculations relevant to such compounds, which can be important in developing new materials and chemical sensors (Li, Geng, He, & Cui, 2013).
Environmental Applications
Anjaneyulu, Marayya, Rao, and Kumar (1990) investigated the use of polyurethane foam for removing and recovering priority pollutant phenols from industrial effluents. This study opens up possibilities for using derivatives of this compound in environmental applications, particularly in the treatment of industrial effluents (Anjaneyulu, Marayya, Rao, & Kumar, 1990).
Properties
IUPAC Name |
1,3-dimethyl-5-(2-methylphenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-11-8-12(2)10-14(9-11)16-15-7-5-4-6-13(15)3/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAZRHVXMXMPEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC(=CC(=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571513 | |
Record name | 1,3-Dimethyl-5-(2-methylphenoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50571513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196604-20-3 | |
Record name | 1,3-Dimethyl-5-(2-methylphenoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50571513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Could tunable solvent systems be advantageous for the synthesis of 1,3-Dimethyl-5-(2-methylphenoxy)benzene?
A: Potentially, yes. This compound could likely be synthesized via a palladium-catalyzed C-O coupling reaction similar to the synthesis of o-tolyl-3,5-xylyl ether described in the research. [] Tunable solvent systems, such as the PEG400/1,4-dioxane/water system used in the study, [] could offer benefits for this type of reaction.
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